molecular formula C10H10N2O2 B15243207 2-(1H-Imidazol-2-YL)-5-methoxyphenol

2-(1H-Imidazol-2-YL)-5-methoxyphenol

Cat. No.: B15243207
M. Wt: 190.20 g/mol
InChI Key: XEMKXKAQRUJHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Imidazol-2-YL)-5-methoxyphenol: is a chemical compound that features an imidazole ring attached to a methoxyphenol group Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-2-YL)-5-methoxyphenol typically involves the formation of the imidazole ring followed by its attachment to the methoxyphenol group. One common method is the condensation of glyoxal and ammonia to form the imidazole ring, which is then reacted with 5-methoxyphenol under acidic or basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group in 2-(1H-Imidazol-2-YL)-5-methoxyphenol can undergo oxidation to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions to yield imidazoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(1H-Imidazol-2-YL)-5-methoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-2-YL)-5-methoxyphenol involves its interaction with biological targets through the imidazole ring. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. This coordination disrupts the enzyme’s function, leading to antimicrobial or antifungal effects. The methoxyphenol group can also participate in hydrogen bonding and hydrophobic interactions, further enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-2-YL)pyridine
  • 2-(1H-Imidazol-2-YL)benzene
  • 2-(1H-Imidazol-2-YL)thiazole

Uniqueness

2-(1H-Imidazol-2-YL)-5-methoxyphenol is unique due to the presence of both the imidazole ring and the methoxyphenol group. This combination imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives. The methoxy group enhances its solubility and potential for hydrogen bonding, making it a versatile compound in various applications .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(1H-imidazol-2-yl)-5-methoxyphenol

InChI

InChI=1S/C10H10N2O2/c1-14-7-2-3-8(9(13)6-7)10-11-4-5-12-10/h2-6,13H,1H3,(H,11,12)

InChI Key

XEMKXKAQRUJHHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC=CN2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.